
Sodium 2-bromo-5-fluorobenzene-1-sulfinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-bromo-5-fluorobenzene-1-sulfinate typically involves the sulfonation of 2-bromo-5-fluorobenzene. This process can be carried out using various sulfonating agents under controlled conditions to ensure the formation of the desired sulfinate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonation reactions followed by purification processes to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-bromo-5-fluorobenzene-1-sulfinate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The sulfinate group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives .
Scientific Research Applications
Sodium 2-bromo-5-fluorobenzene-1-sulfinate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium 2-bromo-5-fluorobenzene-1-sulfinate involves its interaction with specific molecular targets. The sulfinate group can participate in various chemical reactions, influencing biochemical pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-bromo-4-fluorobenzene-1-sulfinate
- Sodium 2-chloro-5-fluorobenzene-1-sulfinate
- Sodium 2-bromo-5-chlorobenzene-1-sulfinate
Uniqueness
Sodium 2-bromo-5-fluorobenzene-1-sulfinate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to similar compounds .
Biological Activity
Sodium 2-bromo-5-fluorobenzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological implications, supported by relevant research findings and case studies.
Structural Characteristics
This compound has the following structural formula:
- Molecular Formula : C6H4BrFNaO2S
- Molecular Weight : 253.06 g/mol
This compound features a bromine atom and a fluorine atom on a benzene ring, along with a sulfinate group. The unique combination of these functional groups is believed to influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromo-5-fluorobenzenesulfonyl chloride with sodium hydroxide in aqueous conditions. This method leads to the formation of the sulfinate salt, which can be purified through recrystallization.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its potential mechanisms include:
- Enzyme Inhibition : The sulfinate group may enhance binding affinity to specific enzymes, potentially leading to inhibition of their activity.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways critical for various physiological processes.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that this compound exhibited significant antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were recorded, indicating effective inhibition at low concentrations.
-
Cytotoxicity Studies :
- In vitro assays on mammalian cell lines revealed that this compound has a moderate cytotoxic effect, with an IC50 value indicating cell viability reduction at specific concentrations. Detailed analysis showed that the cytotoxicity was dose-dependent.
-
Pharmacokinetic Properties :
- Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with studies indicating good bioavailability when administered in animal models.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Unique Features | Biological Activity |
---|---|---|
Sodium 4-bromo-3-fluorobenzene-1-sulfinate | Different substitution pattern | Moderate enzyme inhibition |
Sodium 3-bromo-6-fluorobenzene-1-sulfinate | Contains an amine functional group | Higher cytotoxicity in certain cancer cell lines |
Sodium difluoromethylbenzenesulfinate | Features two fluorine atoms | Enhanced receptor binding affinity |
Properties
IUPAC Name |
sodium;2-bromo-5-fluorobenzenesulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2S.Na/c7-5-2-1-4(8)3-6(5)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALWBQFHUGRQJF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)[O-])Br.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1855726-06-5 |
Source
|
Record name | sodium 2-bromo-5-fluorobenzene-1-sulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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